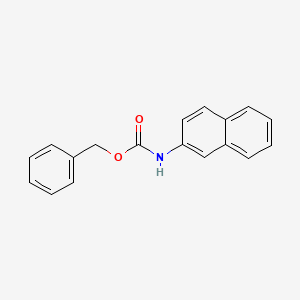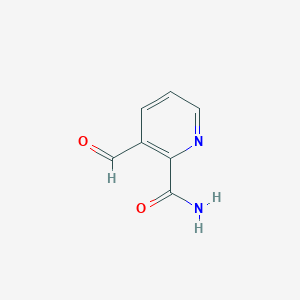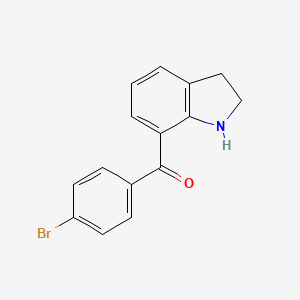
1-(4-Methylphenyl)cyclopropanecarbonyl chloride
Descripción general
Descripción
1-(4-Methylphenyl)cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C11H11ClO . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 1-(4-Methylphenyl)cyclopropanecarbonyl chloride consists of a cyclopropane ring attached to a carbonyl chloride group and a 4-methylphenyl group . The molecular weight of this compound is 194.66 .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
A study by Boer and Stam (2010) focuses on the influence of substituents on the geometry of the cyclopropane ring, including the molecular and crystal structures of cyclopropanecarbonyl chloride. They observed that the C=O groups in molecules of cyclopropanecarbonyl chloride adopt a bisecting s-cis conformation, indicating the impact of substituents on the compound's structural configuration Boer & Stam, 2010.
Reactions with Organic Compounds
The reactivity of methylenecyclopropanes (MCPs) with phenylsulfenyl chloride and phenylselenyl chloride has been studied, revealing the formation of (cyclobut-1-enylsulfanyl)benzene and (cyclobut-1-enylselanyl)benzene, along with ring-opened products. This demonstrates the compound's utility in facilitating ring-opening reactions and the synthesis of functionally diverse molecules Liu & Shi, 2004.
Role in Synthesis
The synthesis of chiral cyclopropane units showcases the use of cyclopropane derivatives, including 1-(4-Methylphenyl)cyclopropanecarbonyl chloride, in creating conformationally restricted analogues of biologically active compounds. This approach has been used to synthesize compounds with potential applications in medicinal chemistry, highlighting the compound's role in the development of new pharmaceuticals Kazuta, Matsuda, & Shuto, 2002.
Safety and Hazards
Safety data sheets suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It’s also recommended to wear personal protective equipment and ensure adequate ventilation when handling this chemical .
Propiedades
IUPAC Name |
1-(4-methylphenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBINZCNADGVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)cyclopropanecarbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B3167025.png)
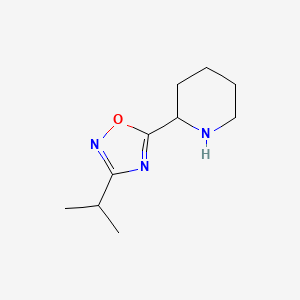
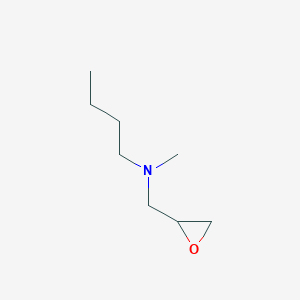



![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-](/img/structure/B3167060.png)



